N-butyl-2-methoxybenzamide
Overview
Description
“N-butyl-2-methoxybenzamide” is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.269 . It is also known by its common name “N-n-Butyl-2-Methoxybenzamide” and has a CAS number 117116-03-7 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . Another study reported the synthesis of a series of N-tert-butyl amides via the reaction of nitriles (alkyl, aryl, benzyl, and furyl nitriles) with di-tert-butyl dicarbonate .Molecular Structure Analysis
The molecular structure of “N-butyl-2-methoxybenzamide” consists of 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact mass is 207.125931 .Physical And Chemical Properties Analysis
“N-butyl-2-methoxybenzamide” has a density of 1.0±0.1 g/cm3, a boiling point of 350.4±25.0 °C at 760 mmHg, and a flash point of 165.7±23.2 °C . Its LogP value is 2.27, indicating its lipophilicity .Scientific Research Applications
Radical-Based Methodology in Chemistry
- Acyclic N-Acylimines Generation : α-Methoxybenzamides, precursors of acyclic N-acylimines, are generated via a radical process. This methodology has implications in synthetic organic chemistry (Chao & Weinreb, 2000).
Pharmacological Binding and Receptor Studies
- Dopamine Receptor Ligands : Studies have synthesized and analyzed N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides, revealing their potential as dopamine D3 receptor ligands (Leopoldo et al., 2006).
- Sigma-2 Receptor Probes : Certain benzamide analogs, including N-butyl-2-methoxybenzamide derivatives, have been explored as sigma-2 receptor probes, useful in neuropharmacological research (Xu et al., 2005).
Chemical Synthesis and Catalysis
- Rhodium-Catalyzed C-H Activation : Research demonstrates the use of N-methoxybenzamides in Rhodium(III)-catalyzed C-H activation, an important reaction in organic synthesis (Xu et al., 2018).
- Palladium-Catalyzed Alkoxylation : N-methoxybenzamides have been utilized in palladium-catalyzed ortho-alkoxylation processes, highlighting their role in molecular functionalization (Wang & Yuan, 2010).
Molecular Structure Analysis
- Gas-Phase Electron Diffraction : Studies on 2-methoxybenzamide using electron diffraction reveal insights into its molecular structure and hydrogen bonding patterns, which are crucial for understanding its chemical behavior (Aarset et al., 2013).
Potential Therapeutic Applications
- Anticonvulsant Activity : N-(tetrahydroisoquinolinyl)-2-methoxybenzamides have shown significant anticonvulsant activity in animal models, suggesting their potential in treating epilepsy (Chan et al., 2000).
- Antiviral Activity : Some N-phenylbenzamide derivatives exhibit anti-EV 71 activities, indicating their potential in antiviral drug development (Ji et al., 2013).
Other Applications
- Herbicide Development : Research on 2-methoxybenzamides as lead compounds for bleaching herbicides offers insights into their agricultural applications (Zhang et al., 2021).
Future Directions
While specific future directions for “N-butyl-2-methoxybenzamide” are not mentioned in the available resources, the field of chemical synthesis and analysis is continuously evolving. Future directions may include the development of more efficient synthesis methods, the exploration of new applications, and the study of the compound’s interactions with biological systems .
properties
IUPAC Name |
N-butyl-2-methoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-4-9-13-12(14)10-7-5-6-8-11(10)15-2/h5-8H,3-4,9H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKGKMPGQVYXMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-2-methoxybenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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